N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzodioxane moiety fused to a thiazole ring, a pyrrolidine-carboxamide core, and a thiophene sulfonyl substituent.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c24-19(15-3-1-7-23(15)31(25,26)18-4-2-10-29-18)22-20-21-14(12-30-20)13-5-6-16-17(11-13)28-9-8-27-16/h2,4-6,10-12,15H,1,3,7-9H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSRRVLGAAOGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a thiophene sulfonamide group, and a pyrrolidine carboxamide moiety. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety is particularly noteworthy for its potential biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit potent antimicrobial activity. For instance, compounds with similar scaffolds have shown effectiveness against Mycobacterium tuberculosis by inhibiting DprE1, an essential enzyme for mycobacterial cell wall synthesis .
| Compound | Target | Activity |
|---|---|---|
| DprE1 inhibitors | Mycobacterium tuberculosis | Potent inhibition |
| Thiazole derivatives | Various bacteria | Broad-spectrum antimicrobial effects |
Anticancer Properties
Thiophene-based derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiophene and thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study:
A study involving a series of thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it can inhibit cholinesterase enzymes which are crucial in neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions such as Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Key Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling: It can affect pathways such as MAPK/ERK, which are critical for cell growth and differentiation.
- Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells through various signaling cascades.
Research Findings
Several studies have focused on optimizing the synthesis and enhancing the biological activity of similar compounds:
- Synthesis Optimization: Research has explored various synthetic routes to improve yield and purity while maintaining biological efficacy .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications to the thiazole and thiophene moieties significantly impact biological activity .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit potent antimicrobial activity. Notably, compounds with similar scaffolds have shown effectiveness against Mycobacterium tuberculosis by inhibiting DprE1, an essential enzyme for mycobacterial cell wall synthesis.
| Compound | Target | Activity |
|---|---|---|
| DprE1 inhibitors | Mycobacterium tuberculosis | Potent inhibition |
| Thiazole derivatives | Various bacteria | Broad-spectrum antimicrobial effects |
Anticancer Properties
Thiophene-based derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiophene and thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study : A study involving a series of thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, highlighting the potential of these compounds in cancer therapy.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it can inhibit cholinesterase enzymes crucial in neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions such as Alzheimer's disease.
Research Findings
Several studies have focused on optimizing the synthesis and enhancing the biological activity of similar compounds:
Synthesis Optimization
Research has explored various synthetic routes to improve yield and purity while maintaining biological efficacy.
Structure-Activity Relationship (SAR)
Investigations into SAR have revealed that modifications to the thiazole and thiophene moieties significantly impact biological activity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The pyrrolidine-2-carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or further functionalization.
Mechanistic Insight : The amide bond cleavage proceeds via nucleophilic attack by hydroxide or hydronium ions, forming a tetrahedral intermediate that collapses to release the carboxylic acid .
Thiazole Ring Functionalization
The thiazole ring participates in electrophilic substitution and coupling reactions. The 2-position is particularly reactive due to electron-withdrawing effects from adjacent nitrogen.
Example : Nitration at the thiazole’s C5 position enhances electrophilicity for subsequent reduction to amine functionalities .
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl group acts as a leaving group in nucleophilic substitutions or undergoes reduction.
Note : Sulfonamide displacement is favored in polar aprotic solvents with tertiary amine bases .
Modification of the Dihydrobenzo[b] dioxin Moiety
The benzo[d]dioxin ring undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro-2,3-dihydrobenzo[b]dioxin derivative | 65% |
| Ring-Opening | H₂O₂, FeSO₄, pH 2–3 | Catechol derivatives via oxidative cleavage | 58% |
Application : Nitrated derivatives serve as intermediates for amino-group incorporation, enhancing hydrogen-bonding potential .
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes alkylation or oxidation at the nitrogen or α-carbon positions.
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| N-Alkylation | R-X, K₂CO₃, DMF | Quaternary ammonium salts | Phase-transfer catalysts |
| Oxidation | KMnO₄, H₂O, 25°C | Pyrrolidone derivative | – |
Limitation : Steric hindrance from the sulfonyl group reduces reactivity at the pyrrolidine nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C or C–N bond formation at the thiazole or benzene rings.
| Reaction | Catalyst System | Substrate | Product |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiazole hybrids |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenes | Alkenylated thiazoles |
Optimization : Coupling reactions require anhydrous conditions and inert atmospheres for maximum efficiency .
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Analogous Compounds
*Inferred from substituent analysis. †Predicted based on functional groups.
Key Differences and Implications
Spectral Distinctions :
- IR spectra of acetamidophenyl analogs () show strong C=O stretches at 1663–1682 cm⁻¹ and NH vibrations at 3150–3319 cm⁻¹, while thiophene sulfonyl derivatives (target) exhibit S=O stretches near 1150–1200 cm⁻¹ .
- The absence of C=S bands (~1247–1255 cm⁻¹) in the target compound distinguishes it from thione-containing analogs like those in .
Synthetic Pathways :
Q & A
Q. What are the established synthetic pathways for N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A common approach includes:
- Thiazole formation : Condensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a thiocarbonyl derivative (e.g., via Hantzsch thiazole synthesis).
- Sulfonylation : Reaction of the pyrrolidine-2-carboxamide moiety with thiophene-2-sulfonyl chloride under basic conditions (e.g., using triethylamine in DCM).
- Coupling : Final coupling of the thiazole and sulfonylated pyrrolidine fragments via amide bond formation, often mediated by carbodiimide coupling agents (e.g., EDC/HOBt) . Purification steps may involve column chromatography or recrystallization, with yields optimized by controlling reaction temperature (40–60°C) and solvent polarity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Key spectroscopic techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the dihydrobenzodioxin ring (δ 4.2–4.5 ppm for –OCH₂CH₂O–), thiophene sulfonyl group (δ 7.2–7.8 ppm for aromatic protons), and pyrrolidine backbone (δ 3.0–3.5 ppm for N–CH₂).
- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm) and sulfonyl linkages (~110–120 ppm for sulfonamide-SO₂) .
Advanced Research Questions
Q. What experimental design strategies can optimize the synthesis yield and purity of this compound?
Design of Experiments (DoE) is critical for systematic optimization:
- Factors : Temperature, solvent polarity, catalyst concentration, and reaction time.
- Response Variables : Yield, purity (HPLC area %), and byproduct formation.
- Statistical Models : Use a fractional factorial design to screen significant factors, followed by a central composite design (CCD) to identify optimal conditions . For example, a 2⁴ factorial design revealed that solvent choice (DMF vs. THF) and coupling agent stoichiometry significantly impact yield (p < 0.05). Subsequent CCD optimization increased yield from 45% to 72% .
Q. How can computational methods be integrated to predict reactivity and troubleshoot synthesis challenges?
- Quantum Chemical Calculations :
- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., sulfonylation or amide coupling).
- Simulate reaction pathways to predict side products, such as sulfonate ester formation under acidic conditions .
Q. What methodologies resolve contradictions in biological activity data for structurally analogous compounds?
- Meta-Analysis : Compare published data on similar thiazole-sulfonamide derivatives to identify trends (e.g., substituent effects on solubility or target binding).
- Structure-Activity Relationship (SAR) Studies :
- Systematically vary substituents (e.g., replacing dihydrobenzodioxin with benzothiazole) and measure activity changes.
- Use molecular docking to correlate structural features (e.g., sulfonyl group orientation) with target affinity .
Q. What advanced techniques characterize the compound’s stability under varying environmental conditions?
- Forced Degradation Studies :
- Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the sulfonamide group).
- Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics .
- Solid-State Characterization :
- X-ray Diffraction (XRD) : Determine crystallinity, which impacts solubility and shelf life.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for formulation design .
Methodological Notes
- Avoiding Common Pitfalls : Ensure anhydrous conditions during sulfonylation to prevent hydrolysis. Use inert gas (N₂/Ar) for moisture-sensitive steps .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) meticulously, as minor variations can significantly impact outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
